molecular formula C22H26N4O4 B2516474 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea CAS No. 2379994-85-9

1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea

Cat. No. B2516474
CAS RN: 2379994-85-9
M. Wt: 410.474
InChI Key: QRCIVIOVSZXKTN-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea , also known by various synonyms such as 4-Methoxyphenylacetone , Anisyl methyl ketone , and p-Methoxybenzyl methyl ketone , is a chemical compound with the molecular formula C₁₀H₁₂O₂ . It exhibits a molecular weight of 164.2011 g/mol . The compound’s structure includes a benzoxazole ring, a morpholine moiety, and a urea group.


Synthesis Analysis

The synthetic route to obtain this compound involves the reaction of 4-Methoxyphenethyl isocyanate (CAS Number: 52634-59-0) with a suitable amine, likely a morpholine derivative. The isocyanate group reacts with the amine to form the urea linkage . Further details on the specific synthetic procedures and conditions would require a thorough literature search.


Molecular Structure Analysis

The molecular structure of 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea consists of a benzoxazole ring fused with a morpholine ring. The 4-methoxyphenyl group is attached to the benzoxazole ring, while the morpholine-4-ylmethyl group is linked to the urea moiety .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Handling and storage should follow standard laboratory practices. Specific safety data (WGK classification, flash point, etc.) are not available for this compound .

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-28-18-5-2-16(3-6-18)8-9-23-22(27)24-17-4-7-21-19(14-17)20(25-30-21)15-26-10-12-29-13-11-26/h2-7,14H,8-13,15H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCIVIOVSZXKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)ON=C3CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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